[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol
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Overview
Description
1,3-Dioxolo[4,5-B]pyridine-6-methanol is a chemical compound with the molecular formula C7H7NO3 It is a derivative of pyridine, featuring a dioxolo ring fused to the pyridine ring
Preparation Methods
The synthesis of 1,3-Dioxolo[4,5-B]pyridine-6-methanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a catalyst. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or literature .
Chemical Reactions Analysis
1,3-Dioxolo[4,5-B]pyridine-6-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. .
Scientific Research Applications
1,3-Dioxolo[4,5-B]pyridine-6-methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-B]pyridine-6-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its mechanism of action are essential to fully understand its effects .
Comparison with Similar Compounds
1,3-Dioxolo[4,5-B]pyridine-6-methanol can be compared with other similar compounds, such as:
1,3-Dioxolo[4,5-B]pyridine: Lacks the methanol group, which may affect its reactivity and applications.
1,3-Dioxolo[4,5-B]pyridine-6-methyl: Similar structure but with a methyl group instead of a methanol group, leading to different chemical properties and potential uses. The uniqueness of 1,3-Dioxolo[4,5-B]pyridine-6-methanol lies in its specific functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-2,9H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFPFYRFIJAJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443935 |
Source
|
Record name | 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162320-63-0 |
Source
|
Record name | 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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